

An In-depth Technical Guide to Difucosyllacto-N-neohexaose: Biochemical Properties and Stability

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Compound of Interest

Compound Name: *Difucosyllacto-N-neohexaose*

Cat. No.: *B1598648*

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Introduction

Difucosyllacto-N-neohexaose (DFLNH) is a complex oligosaccharide belonging to the family of human milk oligosaccharides (HMOs). As a neutral, di-fucosylated octasaccharide, it is a significant component of the intricate carbohydrate profile of human milk.[1][2] HMOs are known to play a crucial role in infant health, acting as prebiotics, immunomodulators, and anti-infective agents.[3][4][5] DFLNH, with its specific structural characteristics, is a subject of growing interest for its potential applications in infant nutrition, gut health, and therapeutic development. This technical guide provides a comprehensive overview of the biochemical properties, stability, synthesis, and analysis of DFLNH, intended to support research and development in these fields.

Biochemical Properties

DFLNH is a branched octasaccharide with a molecular formula of $C_{52}H_{88}N_2O_{39}$ and a molecular weight of 1365.25 g/mol.[1] Its structure consists of a lacto-N-neohexaose core that is fucosylated at two positions. The presence and concentration of DFLNH in human milk can vary significantly among individuals, largely influenced by the mother's secretor and Lewis blood group genotypes, which determine the expression of specific fucosyltransferases.[4]

Table 1: Physicochemical Properties of **Difucosyllacto-N-neohexaose**

Property	Value	Source
Molecular Formula	C ₅₂ H ₈₈ N ₂ O ₃₉	[1]
Molecular Weight	1365.25 g/mol	[1]
Classification	Neutral Human Milk Oligosaccharide	[2]
Core Structure	Lacto-N-neohexaose	[6]

Table 2: Concentration of **Difucosyllacto-N-neohexaose** in Human Milk

Lactation Stage	Concentration Range (µg/mL)	Source
1 month postpartum	11 - 805	[3]
6 months postpartum	27 - 1023	[3]

Stability

Thermal Stability

While specific studies on the thermal stability of pure DFLNH are not readily available, data on other fucosylated HMOs, such as 2'-fucosyllactose (2'-FL), provide valuable insights. 2'-FL demonstrates higher thermal stability compared to lactose, with thermal decomposition occurring at approximately 210–212 °C. The stability of oligosaccharides is also influenced by their degree of polymerization, with larger oligosaccharides generally exhibiting greater heat stability. Given that DFLNH is a larger and more complex molecule than 2'-FL, it is expected to possess comparable or even greater thermal stability.

pH Stability

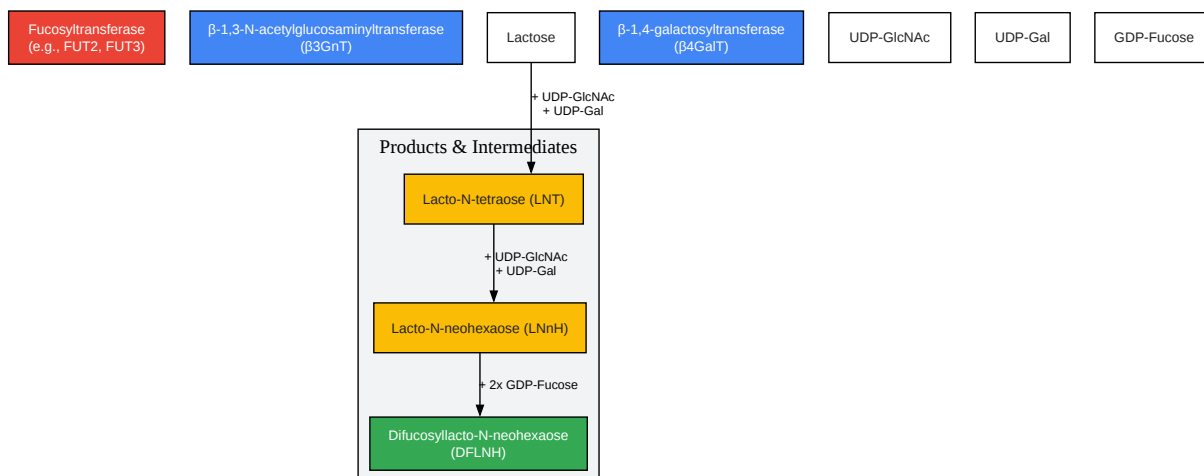
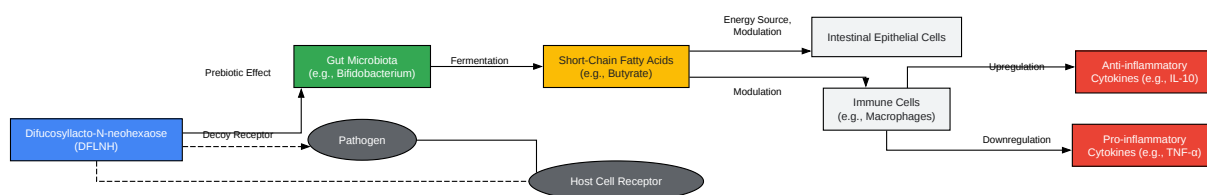
The stability of fucosylated oligosaccharides is influenced by pH. Generally, these compounds are more stable in neutral and slightly alkaline conditions. Under acidic conditions (pH 2.7-4.2), particularly when combined with heat, hydrolysis of the glycosidic bonds can occur, leading to

degradation. The rate of hydrolysis is dependent on the specific linkages present in the oligosaccharide. Fucosylated oligosaccharides are analyzed using high-pH anion-exchange chromatography, which is performed under alkaline conditions (pH ~13), indicating their stability at high pH.[7]

Biological Activity

Fucosylated HMOs, including DFLNH, are not digested by the infant and reach the colon intact, where they selectively promote the growth of beneficial gut bacteria, particularly *Bifidobacterium* species. This prebiotic activity is crucial for the establishment of a healthy gut microbiome.

Furthermore, fucosylated HMOs can act as soluble decoy receptors, inhibiting the binding of pathogens to host intestinal cells, thereby protecting the infant from infections. A related compound, Difucosyllacto-N-hexaose, has been shown to have an anti-inflammatory effect in the ileum, potentially by stimulating the production of short-chain fatty acids and inhibiting the release of pro-inflammatory cytokines.[1] Neutral and fucosylated HMOs are also known to regulate microglia maturation and the concentration of neurotransmitters.[3]



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